molecular formula C11H16ClN3O2 B8511774 2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE

2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE

Cat. No.: B8511774
M. Wt: 257.72 g/mol
InChI Key: KBWJFHDOMBAMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE is a synthetic organic compound with a complex structure It contains a pyridine ring substituted with chloro, methyl, and nitro groups, and an amine group attached to an ethyl-propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE typically involves multiple steps. One common route starts with the nitration of 2-chloro-6-methylpyridine to introduce the nitro group. This is followed by a substitution reaction to introduce the amine group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as potassium permanganate or chromium trioxide are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological targets, offering possibilities for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methyl-3-nitro-pyridine: Lacks the ethyl-propyl amine group.

    4-Amino-2-chloro-6-methyl-3-nitro-pyridine: Contains an amino group instead of the ethyl-propyl chain.

Uniqueness

2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE is unique due to its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

2-chloro-6-methyl-3-nitro-N-pentan-3-ylpyridin-4-amine

InChI

InChI=1S/C11H16ClN3O2/c1-4-8(5-2)14-9-6-7(3)13-11(12)10(9)15(16)17/h6,8H,4-5H2,1-3H3,(H,13,14)

InChI Key

KBWJFHDOMBAMNB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C(=NC(=C1)C)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-6-methyl-3-nitro-pyridine (250 mg, 1.21 mmol) and 1-ethyl-propyl amine (105 mg, 1.21 mmol) in DMSO (4 ml) was stirred at room temperature for 15 hours. The mixture was quenched with water and extracted with ethyl acetate. The organic layer was dried and concentrated to give 280 mg of yellow oil. The oil was purified through silical gel column chromatography using 65% chloroform in hexane as eluent to give 110 mg (35%) of the title compound as a yellow crystal, mp 82-84° C. 1H NMR (CDCl3) δ 6.57 (d, 1H), 6.46 (s, 1H), 3.39 (m, 1H), 2.42 (s, 3H), 1.4-1.8 (m, 4H), 0.94 (t, 6H) ppm.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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